4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol is a Schiff base derivative characterized by a phenolic core substituted with a chloro group at position 4 and a methylamino-linked 2-chloro-5-nitrophenyl moiety at position 2. Its structure combines electron-withdrawing groups (chloro and nitro) with a flexible aminomethyl bridge, which may enhance interactions with biological targets such as enzymes or DNA .
Properties
IUPAC Name |
4-chloro-2-[(2-chloro-5-nitroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-9-1-4-13(18)8(5-9)7-16-12-6-10(17(19)20)2-3-11(12)15/h1-6,16,18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWOAHGZZJWJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NCC2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution of a chloro group by an amino group, followed by further functionalization to introduce the nitro group . The reaction conditions often require the use of strong bases and solvents like ethanol or dioxane to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide, reducing agents like hydrogen gas with palladium catalysts, and oxidizing agents like potassium permanganate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can participate in various biochemical pathways, potentially leading to antimicrobial effects by disrupting bacterial cell membranes . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metal ions is of particular interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of Schiff bases are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogues:
Key Observations :
- Antimicrobial Activity : Compounds with para-chloro substituents (e.g., Compound III) show strong activity against Gram-positive bacteria, suggesting the target’s dual chloro groups may broaden efficacy .
- Toxicity: Nitro-containing analogues (e.g., 4-Nitro-2-(5′-chlorosalicylidenamino)diphenylamine) exhibit mutagenicity and thermal decomposition risks, indicating the need for careful handling of the target compound .
Physicochemical Properties
- Solubility : Hydroxyl-substituted analogues (e.g., S-1, ISENIE) exhibit higher water solubility than chloro/nitro derivatives, which may limit the target’s bioavailability .
- Thermal Stability : Nitro groups reduce thermal stability, as seen in , where decomposition releases toxic gases. The target compound likely requires low-temperature storage .
Biological Activity
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.14 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in DMSO, ethanol |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler phenolic compounds. The key steps include:
- Nitration : Introduction of nitro groups into the aromatic ring.
- Chlorination : Substitution reactions to introduce chlorine atoms.
- Aminomethylation : Reaction with formaldehyde to introduce the aminomethyl group.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is believed to exert its effects primarily through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells through mitochondrial pathways.
- Antimicrobial Action : The compound displays activity against a range of bacterial strains by disrupting cell wall synthesis.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research indicates that this compound has potential anticancer effects, particularly against breast and colon cancer cell lines. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 ± 1.5 |
| HT-29 (Colon cancer) | 20 ± 2.0 |
| A549 (Lung cancer) | 25 ± 3.0 |
Case Studies
-
Case Study on Anticancer Effects :
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. -
Antimicrobial Efficacy :
Another study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and found that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
